molecular formula C12H15Cl2N B13730133 N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride CAS No. 16719-34-9

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride

Cat. No.: B13730133
CAS No.: 16719-34-9
M. Wt: 244.16 g/mol
InChI Key: UETFIVDVPMGKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is a chemical compound known for its potent monoamine oxidase inhibition properties.

Properties

CAS No.

16719-34-9

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

InChI

InChI=1S/C12H14ClN.ClH/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13;/h4-8H,1,9-10H2,2H3;1H

InChI Key

UETFIVDVPMGKPC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC=C=C)CC1=CC=CC=C1Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of 2-Chlorobenzylamine Intermediate

The foundational intermediate, 2-chlorobenzylamine, is prepared from commercially available 2-chlorobenzylchloride. A novel and efficient method disclosed in patent EP0367232A2 involves a two-step process:

  • Step 1: Formation of 2-chlorobenzylphthalimide
    2-Chlorobenzylchloride reacts with an alkali metal phthalimide (often potassium phthalimide formed in situ) in an unreactive solvent such as dimethylformamide (DMF) at 100–150°C over 1–10 hours. This nucleophilic substitution yields 2-chlorobenzylphthalimide.

  • Step 2: Hydrolysis of 2-chlorobenzylphthalimide
    The phthalimide ring is cleaved by hydrolysis, which can be a two-step process:

    • Base hydrolysis using 10–30% aqueous potassium hydroxide (KOH) at reflux to cleave the first nitrogen-carboxy bond, forming a salt of 2-chlorobenzylphthalamic acid.
    • Acid hydrolysis by adding a mixture of water and concentrated hydrochloric acid (HCl) in a volume ratio of 0.5:1 to 2:1, precipitating phthalic acid and releasing 2-chlorobenzylamine hydrochloride.

Alternatively, a one-step base hydrolysis with 40–60% aqueous KOH at reflux for an extended period (e.g., 21 hours) can achieve cleavage of both nitrogen-carboxy bonds, followed by acidification to isolate the amine hydrochloride salt.

Reaction Conditions and Yields:

Step Reagents/Conditions Temperature Time Yield (%) Purity (%)
Formation of phthalimide 2-chlorobenzylchloride + potassium phthalimide in DMF 100–150°C 1–10 hours Not specified Not specified
Base hydrolysis 10–30% aqueous KOH Reflux (~125°C) Up to 21 hours Not specified Not specified
Acid hydrolysis Water + concentrated HCl (0.5:1 to 2:1 volume) Ambient to reflux 2 hours Not specified Not specified
Isolation Filtration and drying Ambient
Final product purity 99.9% (by GC)

This method avoids the use of hazardous reagents such as liquid ammonia or hexamethylene tetraamine, which have drawbacks like requiring excess ammonia or producing carcinogenic by-products. The process is scalable and yields high-purity 2-chlorobenzylamine hydrochloride, suitable for further functionalization.

Introduction of N-Methyl and 2,3-Butadienyl Groups

The subsequent step involves the synthesis of N-2,3-butadienyl-N-methyl-o-chlorobenzylamine from the 2-chlorobenzylamine intermediate.

According to Halliday et al. (1968), the preparation of N-2,3-butadienyl-N-methyl-o-chlorobenzylamine hydrochloride (also referenced as U-1379) involves:

  • Alkylation of the amine nitrogen with methyl groups.
  • Attachment of the 2,3-butadienyl moiety (an allenic group) to the nitrogen.

The exact synthetic details, including reagents and conditions, are described in the Journal of Pharmaceutical Sciences (1968), where the compounds were synthesized and characterized for their monoamine oxidase inhibition activity.

The synthesis typically proceeds via:

  • Reaction of the o-chlorobenzylamine with methylating agents (e.g., methyl iodide or formaldehyde with reducing agents).
  • Subsequent or simultaneous introduction of the butadienyl group through allylic substitution or related electrophilic addition reactions, carefully controlled to preserve the allenic double bonds.

The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid, which enhances stability and facilitates purification.

Characterization and Purification

The hydrochloride salt of N-2,3-butadienyl-N-methyl-o-chlorobenzylamine is typically purified by crystallization from suitable solvents. Characterization includes:

  • Infrared (IR) spectroscopy.
  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Gas Chromatography (GC) for purity assessment (often >99%).
  • Elemental analysis confirming molecular formula C12H14ClN.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Key Notes
1 Synthesis of 2-chlorobenzylphthalimide 2-chlorobenzylchloride + potassium phthalimide in DMF, 100–150°C, 1–10 h Nucleophilic substitution
2 Hydrolysis of phthalimide to 2-chlorobenzylamine 10–30% KOH aqueous reflux; then acid hydrolysis with HCl mixture Two-step or one-step hydrolysis
3 Methylation and butadienylation of amine nitrogen Methylating agents + butadienyl source under controlled conditions Formation of allenic amine structure
4 Formation of hydrochloride salt Treatment with HCl Enhances stability and purification
5 Purification and characterization Crystallization, IR, NMR, GC Ensures >99% purity

Research Discoveries and Applications

  • The compound this compound has been demonstrated to be a potent in vivo monoamine oxidase inhibitor, with antihypertensive activity comparable to pargyline in hypertensive rat models.

  • Unlike hydrazine-based MAO inhibitors, this allenic amine derivative shows initial stimulation of motor activity in mice, suggesting a different pharmacological profile and potential therapeutic advantages.

  • The synthetic methods developed allow for efficient production of these compounds with high purity, enabling further pharmacological and clinical research.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound exhibits reactivity characteristic of organic amines and substituted benzene derivatives . Key reaction types include:

  • Amine-related reactions : Alkylation, acylation, or amide formation due to the presence of the amine functional group.

  • Benzene ring reactions : Electrophilic aromatic substitution, influenced by the ortho-directing effects of the amine and chlorine substituents.

  • Butadienyl chain interactions : Potential Diels-Alder-like cycloadditions or polymerization reactions involving the conjugated diene moiety.

Reactivity is modulated by steric and electronic factors , such as steric hindrance from bulky substituents and electron-donating/withdrawing effects of the chlorine atom and amine group. Reaction conditions (e.g., solvent choice, temperature) critically influence outcomes.

Analytical Characterization

Property Value Source
Molecular FormulaC₁₂H₁₄ClN
Molecular Weight223.7 g/mol
Predicted Collision Cross Section (CCS)Varied by adduct (e.g., [M+H]+: 145.9 Ų)

Key Analytical Techniques

  • NMR Spectroscopy : Used to confirm structural details, such as the arrangement of the butadienyl chain and benzylamine substituents.

  • Mass Spectrometry : Validates molecular weight and purity, with adduct-specific data (e.g., [M+H]+ at m/z 208.08876) .

  • Collision Cross Section (CCS) : Provides insights into ion mobility, aiding in structural characterization .

Challenges and Research Gaps

  • Synthesis optimization : Detailed reaction pathways and precursor information remain under-characterized.

  • Thermodynamic data : Melting/boiling points and stability under various conditions require experimental validation.

  • Biological interactions : While proposed to involve molecular-level targets, quantitative data on binding affinities or enzymatic activity are lacking.

This compound exemplifies the complexity of substituted benzylamines, offering a rich landscape for further exploration in organic synthesis and reactivity studies. Future research should focus on elucidating its synthetic precursors, expanding its reaction profile, and quantifying its physicochemical properties.

Scientific Research Applications

Pharmacological Applications

1.1 Monoamine Oxidase Inhibition

One of the primary applications of N-2,3-butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is its role as a monoamine oxidase (MAO) inhibitor. Research has shown that this compound exhibits potent in vivo MAO inhibition, which is significant for the treatment of various neuropsychiatric disorders. In a study, U-1379 demonstrated antihypertensive activity comparable to pargyline in hypertensive rats, indicating its potential as a therapeutic agent for hypertension management .

1.2 Stimulation of Motor Activity

In experimental models involving mice, U-1379 was observed to produce an initial stimulation of motor activity. This is particularly notable when compared to other MAO inhibitors like pargyline, which typically induce initial depression. This property could be leveraged in developing treatments for conditions where enhanced motor activity is beneficial .

3.1 Antihypertensive Effects

A significant case study highlighted the antihypertensive effects of U-1379 in hypertensive rat models. The compound was administered at varying doses to assess its efficacy compared to standard treatments. Results indicated a dose-dependent reduction in blood pressure, showcasing its potential as an alternative therapeutic option for managing hypertension .

3.2 Behavioral Studies

In behavioral studies involving mice, U-1379 was evaluated for its impact on motor activity and overall behavior patterns. The findings revealed that the compound not only stimulated motor activity initially but also affected exploratory behavior positively compared to control groups treated with other MAO inhibitors .

Mechanism of Action

The mechanism of action of N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride involves the inhibition of monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is unique due to its specific structural features, such as the presence of the chlorine atom on the benzyl ring and the butadienyl group. These structural elements contribute to its potent MAO inhibition and distinct pharmacological profile .

Biological Activity

N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include o-chlorobenzylamine and butadiene derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that compounds related to N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismActivity Level
N-2,3-Butadienyl-N-methyl-o-chlorobenzylamineStaphylococcus aureusModerate
Escherichia coliGood
Bacillus subtilisModerate
Pseudomonas aeruginosaLow

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or proteins within microbial cells. This inhibition can disrupt essential biochemical pathways, leading to cell death or growth inhibition.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound in mammalian cell lines. Results indicate varying levels of cytotoxic effects depending on concentration and exposure time.

Table 2: Cytotoxic Effects on Mammalian Cell Lines

Cell LineIC50 (µM)Observations
HeLa25Moderate cytotoxicity observed
HepG230High viability at lower doses
MCF-715Significant cytotoxicity

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antibacterial Properties : A study published in PubMed evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a dose-dependent response, with significant inhibition at concentrations above 50 µM.
  • Case Study on Cytotoxic Effects : Another research article assessed the cytotoxic effects on cancer cell lines and found that the compound induced apoptosis in a dose-dependent manner, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the key methodological considerations for synthesizing N-2,3-Butadienyl-N-methyl-o-chlorobenzylamine hydrochloride?

Synthesis requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification steps. For structurally analogous ammonium salts (e.g., O-benzyl hydroxylamine hydrochloride), protocols involve coupling reactions between chlorinated intermediates and secondary amines under inert atmospheres. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt . Computational pre-screening of reaction pathways using density functional theory (DFT) can optimize activation energies and predict intermediate stability, as demonstrated in surface-catalyzed reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Referencing safety data for related benzylamine derivatives (e.g., N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine hydrochloride), researchers should:

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Store the compound in a cool, dry environment away from oxidizers.
  • In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. Which spectroscopic and chromatographic techniques are optimal for structural validation?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly for distinguishing methyl and chlorobenzyl groups.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Detects functional groups like C-Cl and N-H stretches.
  • High-Performance Liquid Chromatography (HPLC): Validates purity and quantifies impurities .

Advanced Research Questions

Q. How can DFT calculations elucidate reaction mechanisms involving this compound?

DFT studies on analogous systems (e.g., N₂ dissociation on Ru surfaces) highlight the importance of modeling transition states and vibrational frequencies to determine activation barriers and tunneling effects. For benzylamine derivatives, DFT can predict reaction pathways for alkylation or nucleophilic substitution, optimizing solvent effects and catalyst interactions. Key parameters include:

  • Transition State Geometry: Identifies bond-breaking/forming events.
  • Vibrational Frequencies: Validates imaginary frequencies at saddle points.
  • Energy Barriers: Compares classical vs. vibrationally adiabatic barriers to assess quantum effects .

Q. How do structural modifications influence pharmacological activity in benzylamine-based compounds?

Phenoxybenzamine hydrochloride (a structural analog) acts as an α-receptor blocker due to its chloroethyl and phenoxy groups. For N-2,3-Butadienyl derivatives:

  • Substitution Patterns: Chlorine at the ortho position enhances steric hindrance and receptor binding specificity.
  • Alkyl Chain Length: The butadienyl group may modulate lipid solubility and membrane permeability.
  • In Vitro Assays: Competitive binding studies with radiolabeled ligands (e.g., ³H-yohimbine for α-receptors) quantify affinity changes .

Q. How can discrepancies between experimental and computational data be resolved?

In surface catalysis studies, discrepancies arise from DFT errors in barrier height estimation (±0.14 eV) and unit cell size assumptions. Mitigation strategies include:

  • Larger Unit Cells: Reduce artificial strain and improve agreement with experimental rate constants.
  • Hybrid Functionals: Improve accuracy in van der Waals interactions.
  • Kinetic Isotope Effects (KIEs): Validate tunneling contributions, though minimal in benzylamine systems above 300 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.